(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C11H8O2S It is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with a benzothiophene aldehyde to form the desired product . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzothiophen-2-yl)prop-2-enoic acid
- 3-(1-Benzothiophen-5-yl)prop-2-enoic acid
- 3-(3-Chloro-1-benzothiophen-2-yl)prop-2-enoic acid
Uniqueness
(2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H8O2S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13) |
InChI Key |
OCCNZXOFXUAHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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